

LC-MS/MS protocols for detecting D-Glucose-18O2,13C

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Compound of Interest

Compound Name: *D-Glucose-18O2,13C*

Cat. No.: *B12395629*

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Application Note: High-Fidelity Quantitation of Dual-Labeled D-Glucose (

C,

O

) via HILIC-MS/MS

Executive Summary

This protocol details the targeted quantitation of D-Glucose isotopologues labeled with Carbon-13 (

C) and Oxygen-18 (

O) in biological matrices. Unlike standard metabolic flux analysis (MFA) which tracks carbon backbones, dual-labeling with

O provides unique insights into hydrolysis mechanisms, futile cycling, and water-exchange rates at the anomeric center.

Critical Technical Decision: This guide exclusively utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) under alkaline conditions.

- Why? Reverse-phase (C18) requires derivatization (e.g., PMP, Dansyl). However, derivatization reagents typically react with the anomeric carbon (C1). If your

O label is located at C1 (common in exchange studies), derivatization often leads to label loss or scrambling via dehydration mechanisms. HILIC preserves the native isotopologue distribution.

Scientific Rationale & Mechanism

The Challenge of Dual Isotopologues

Simultaneous detection of

C and

O requires resolving mass shifts that are chemically distinct but isobarically close.

- C Shift: +1.00335 Da per atom.
- O Shift: +2.00424 Da per atom.
- Fragmentation Logic: In negative ion mode (ESI⁻), glucose (

179) primarily fragments via C2-C3 bond cleavage, yielding a C3-fragment (glyceraldehyde-like,

89). Tracking this specific transition allows researchers to localize labels to the C1-C3 or C4-C6 halves of the molecule.

Pathway Visualization

The following diagram illustrates the workflow and the critical decision points that preserve isotopic fidelity.



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Figure 1: Analytical workflow emphasizing the selection of HILIC to prevent anomeric

O exchange or loss during sample preparation.

Experimental Protocol

Reagents & Materials

- Column: Waters ACQUITY UPLC BEH Amide (1.7 μm , 2.1 x 100 mm).[1] Note: The amide phase is critical for retaining polar sugars without ion-pairing reagents.
- Mobile Phase A (MPA): 95:5 Water:Acetonitrile, 10 mM Ammonium Acetate, 0.1% Ammonium Hydroxide (pH ~9.0).
- Mobile Phase B (MPB): 20:80 Water:Acetonitrile, 10 mM Ammonium Acetate, 0.1% Ammonium Hydroxide.
- Internal Standard: U-
C
-Glucose (if quantifying absolute concentration) or D-Glucose-D

Sample Preparation ("Quench & Crash")

- Quench: Add 400 μL of cold (-80°C) Extraction Solvent (80% Methanol / 20% Water) to 100 μL of sample.

- Vortex: 30 seconds vigorously.
- Centrifuge: 15,000 x g for 10 mins at 4°C.
- Supernatant: Transfer to a new vial.
- Dry: Evaporate under nitrogen stream at room temperature (Do NOT heat, as heat accelerates O exchange with residual water).
- Reconstitute: Resuspend in 100 µL of 60% Acetonitrile / 40% Water.

LC-MS/MS Conditions

- System: UHPLC coupled to Triple Quadrupole (QqQ).
- Ionization: Electrospray Ionization (ESI), Negative Mode.[2]
- Flow Rate: 0.2 mL/min.
- Column Temp: 35°C.

Gradient Table:

Time (min)	% Mobile Phase A (Aqueous)	% Mobile Phase B (Organic)	Curve
0.0	5	95	Initial
2.0	5	95	Hold
12.0	50	50	Linear
13.0	5	95	Return
16.0	5	95	Re-equilibrate

Note: High pH (Ammonium Hydroxide) is mandatory. It promotes the deprotonation of glucose

and collapses the

anomers into a single chromatographic peak, maximizing sensitivity.

MRM Strategy & Transition Logic

To detect specific isotopologues, you must calculate the exact precursor and product ion masses. Glucose fragments in negative mode to yield a characteristic C3-fragment (

89) derived from C1-C2-C3.

Formula for Mass Shift:

MRM Transition Table:

Analyte ID	Labeling Pattern	Precursor ()	Product ()	Collision Energy (V)	Rationale
Glucose (Native)	Unlabeled	179.0	89.0	12	Cleavage of C1-C3
Glucose-C13	U-C	185.0	92.0	12	All carbons labeled (+3 Da in fragment)
Glucose-O18 (Anomeric)	1-O	181.0	91.0	14	O retained in C1 fragment
Glucose-Dual	U-C, 1,2-O	189.0	96.0	14	3x C (+3) + 2x O (+4) in fragment

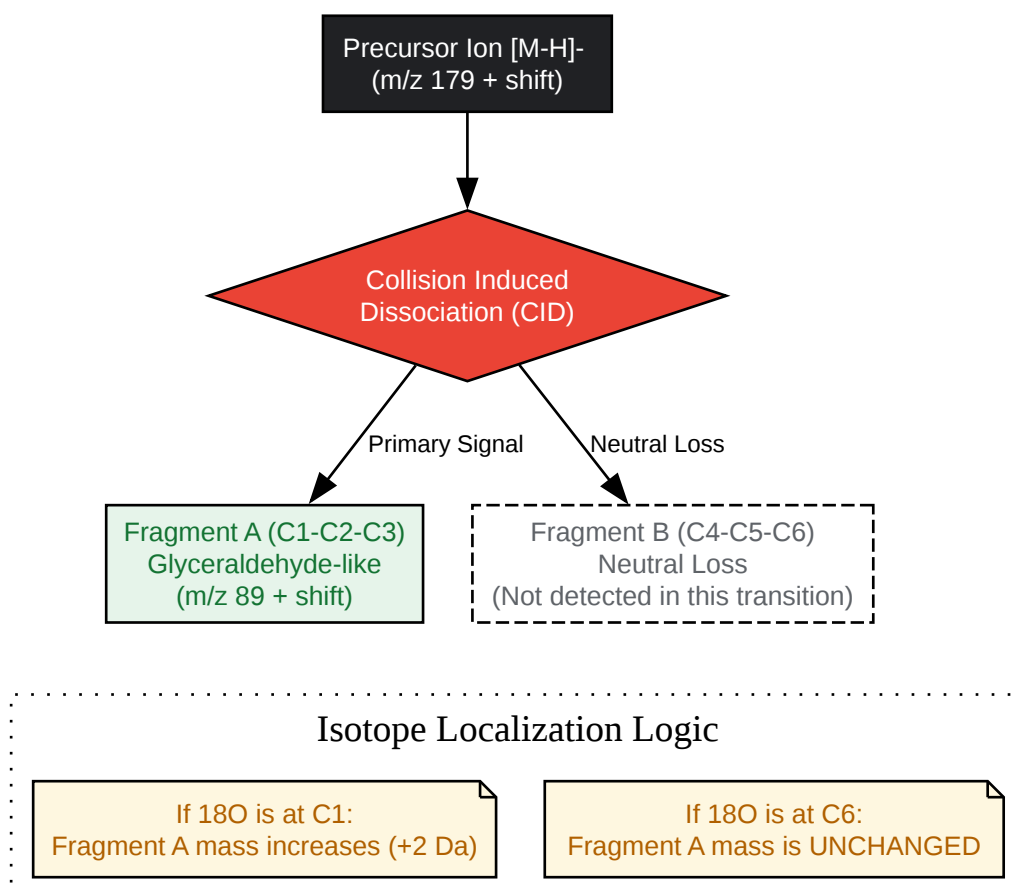
Note: The "Product" mass assumes the

O labels are located within the C1-C3 fragment. If the label is on C4-C6, the product ion will remain at the mass of the

C-only fragment.

Data Analysis & Fragmentation Logic

Correct interpretation relies on understanding where the label is.[3] The diagram below visualizes the fragmentation logic used to distinguish positional isotopomers.



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Figure 2: Fragmentation logic for localizing isotopes. The m/z 89 fragment corresponds to the C1-C3 segment of the glucose molecule.

Correction for Natural Abundance

Because

C has a natural abundance of ~1.1%, a "heavy" signal will naturally appear even in unlabeled samples. You must apply a correction matrix:

For dual-labeled studies, software such as IsoCor or Polly is recommended to handle the complex isotopologue envelope deconvolution.

References

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